

Larrein: A Novel Modulator of the K-RAS Signaling Pathway

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Compound of Interest			
Compound Name:	Larrein		
Cat. No.:	B1242572	Get Quote	

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Executive Summary

Larrein is a novel, synthetic small molecule inhibitor targeting the protein-protein interaction between K-RAS(G12C) and its effector, RAF1. By occupying a previously uncharacterized allosteric pocket on the K-RAS(G12C) mutant protein, **Larrein** prevents the conformational changes necessary for RAF1 binding and subsequent activation of the MAPK/ERK signaling cascade. This targeted disruption leads to potent and selective inhibition of cell proliferation in K-RAS(G12C) mutant cancer cell lines. This document outlines the core mechanism of action, supported by preclinical data, detailed experimental protocols, and visual representations of the relevant biological pathways and workflows.

Core Mechanism of Action

Larrein's primary mechanism of action is the selective, non-covalent inhibition of the K-RAS(G12C)-RAF1 protein-protein interaction. This is achieved through high-affinity binding to an allosteric site on the K-RAS(G12C) protein, effectively locking the protein in an inactive, GDP-bound conformation. This prevents the guanine nucleotide exchange factor (GEF)-mediated exchange of GDP for GTP, a critical step for K-RAS activation. Consequently, the

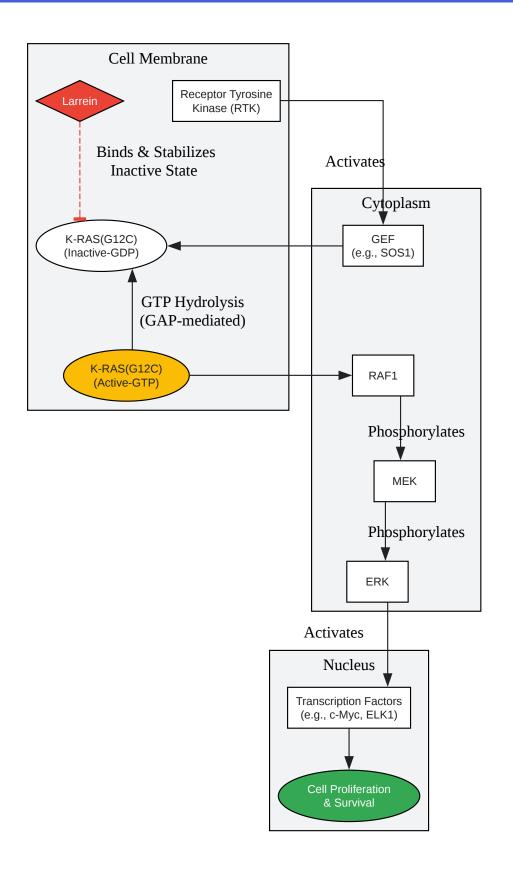


downstream signaling cascade, primarily the RAF-MEK-ERK pathway, is suppressed, leading to cell cycle arrest and apoptosis in tumor cells harboring the K-RAS(G12C) mutation.

Signaling Pathway

The following diagram illustrates the canonical K-RAS signaling pathway and the inhibitory action of **Larrein**.





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Figure 1: Larrein's Inhibition of the K-RAS(G12C) Signaling Pathway.



Quantitative Data

The preclinical efficacy of **Larrein** has been quantified through various in vitro assays, summarized below.

Binding Affinity and Cellular Potency

Parameter	Value Value	Cell Line	Assay Type
KD (K-RAS(G12C)- Larrein)	15.2 nM	-	Surface Plasmon Resonance
IC50 (p-ERK Inhibition)	45.8 nM	H358 (NSCLC)	Western Blot
GI50 (Cell Growth Inhibition)	78.3 nM	MIA PaCa-2 (Pancreatic)	CellTiter-Glo®
GI50 (Cell Growth Inhibition)	92.1 nM	H358 (NSCLC)	CellTiter-Glo®
Selectivity (K-RAS WT vs G12C)	>500-fold	A549 (WT) vs H358 (G12C)	Cell Viability Assay

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Surface Plasmon Resonance (SPR) for Binding Affinity

- Objective: To determine the binding affinity (KD) of Larrein for recombinant K-RAS(G12C).
- Instrumentation: Biacore T200 system.
- Procedure:
 - Recombinant human K-RAS(G12C) protein was immobilized on a CM5 sensor chip via amine coupling.
 - A range of Larrein concentrations (0.1 nM to 500 nM) in HBS-EP+ buffer were flowed over the chip surface.



- Association and dissociation phases were monitored in real-time.
- The sensor surface was regenerated with a pulse of 10 mM glycine-HCl (pH 2.5).
- Data were fit to a 1:1 Langmuir binding model to calculate the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.

Western Blot for p-ERK Inhibition

- Objective: To quantify the inhibition of ERK phosphorylation in K-RAS(G12C) mutant cells following Larrein treatment.
- Procedure:
 - H358 cells were seeded in 6-well plates and allowed to adhere overnight.
 - Cells were treated with varying concentrations of Larrein (0-1000 nM) for 4 hours.
 - Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Protein concentration was determined using a BCA assay.
 - \circ Equal amounts of protein (20 μ g) were separated by SDS-PAGE and transferred to a PVDF membrane.
 - Membranes were blocked and incubated with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2.
 - Following incubation with HRP-conjugated secondary antibodies, bands were visualized using an ECL substrate.
 - Densitometry analysis was performed to quantify the p-ERK/total ERK ratio, and IC50 values were calculated using non-linear regression.





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Figure 2: Experimental Workflow for Western Blot Analysis of p-ERK Inhibition.

Conclusion

Larrein demonstrates a novel and highly selective mechanism of action by allosterically inhibiting the K-RAS(G12C) mutant protein. Its ability to disrupt the crucial interaction with RAF1 leads to potent downstream pathway inhibition and selective anti-proliferative effects in mutant cancer cells. The quantitative data presented herein strongly support the continued development of Larrein as a targeted therapeutic agent for K-RAS(G12C)-driven malignancies. Further in vivo studies are warranted to confirm these findings and evaluate the compound's pharmacokinetic and pharmacodynamic properties.

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